H-D-Lys(TFA)-OH
Description
Contextualization of H-D-Lys(TFA)-OH as a D-Configured Lysine (B10760008) Derivative
This compound is a derivative of the amino acid lysine, distinguished by the "D" in its name, which signifies that it is the D-enantiomer. nih.gov In nature, the vast majority of amino acids found in proteins are in the L-configuration. The D-configuration of this compound is a key feature that imparts unique characteristics to the peptides into which it is incorporated. The presence of the trifluoroacetyl (TFA) group on the side-chain amino group provides a stable protecting group, preventing unwanted reactions during chemical synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H13F3N2O3 |
| Molecular Weight | 242.20 g/mol |
| IUPAC Name | (2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
| CAS Number | 96193-68-9 |
| Synonyms | N6-Trifluoroacetyl-D-Lysine, (R)-2-Amino-6-(2,2,2-trifluoroacetamido)hexanoic acid |
Data sourced from PubChem. nih.gov
Significance of D-Amino Acids in Modern Peptide Research
The incorporation of D-amino acids into peptide sequences is a powerful strategy in modern peptide research to enhance their therapeutic potential. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their in vivo half-life and efficacy. letstalkacademy.comlifetein.com The introduction of D-amino acids creates peptides that are resistant to these enzymes, leading to significantly increased stability and bioavailability. letstalkacademy.comlifetein.com
Furthermore, the presence of D-amino acids can induce specific secondary structures and unique conformations in peptides that may not be accessible with only L-amino acids. rsc.org This structural diversity can lead to improved receptor binding, enhanced biological activity, and even novel pharmacological properties. letstalkacademy.comrsc.org For instance, the substitution of L-amino acids with their D-counterparts has been shown to improve the in vivo activity of antimicrobial peptides. rsc.org
Role of the Trifluoroacetyl (TFA) Moiety as a Protecting Group in Organic and Peptide Chemistry
In the multi-step process of peptide synthesis, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. The trifluoroacetyl (TFA) group attached to the epsilon-amino group of the lysine side chain in this compound serves as such a protecting group. The TFA group is known for its stability under the conditions used for peptide chain elongation, particularly in solid-phase peptide synthesis (SPPS). nih.gov
Trifluoroacetic acid (TFA) is a strong acid commonly used in the final step of SPPS to cleave the synthesized peptide from the solid support and to remove various side-chain protecting groups. advancedchemtech.comprlog.org The TFA protecting group on the lysine side chain is generally stable to the milder acidic conditions used for the removal of other protecting groups like the tert-butyloxycarbonyl (Boc) group, but can be removed under stronger acidic conditions if desired. fiveable.me This differential stability allows for selective deprotection strategies in complex syntheses. However, a potential side reaction known as trifluoroacetylation, where the TFA group is unintentionally transferred to other amino groups, can occur under certain conditions and must be carefully managed. nih.govpnas.org
Overview of its Strategic Utility as a Chemical Building Block in Advanced Synthetic Endeavors
This compound serves as a versatile and strategic building block in the synthesis of a wide array of complex molecules. Its primary application is in the construction of peptides with enhanced stability and specific biological activities. letstalkacademy.comlifetein.com By incorporating this D-amino acid derivative, chemists can design peptides that are resistant to enzymatic degradation, making them more suitable for therapeutic applications. letstalkacademy.comnih.gov
The protected side chain of this compound allows for its seamless integration into standard solid-phase peptide synthesis protocols. elifesciences.org The TFA group ensures that the epsilon-amino group of the lysine residue does not interfere with the peptide bond formation at the alpha-amino group. Once the peptide backbone is assembled, the TFA group can be removed, and the now-free amino group on the lysine side chain can be further modified. This allows for the attachment of various moieties, such as fluorescent labels, drug molecules, or other functional groups, to create highly specialized peptide conjugates. The use of such orthogonally protected building blocks is a cornerstone of modern peptide and protein chemistry. sigmaaldrich.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13F3N2O3 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
(2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1 |
InChI Key |
PZZHRSVBHRVIMI-RXMQYKEDSA-N |
Isomeric SMILES |
C(CCNC(=O)C(F)(F)F)C[C@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of H D Lys Tfa Oh
Synthetic Strategies for the Preparation of H-D-Lys(TFA)-OH and its Precursors
Purification and Isolation Techniques for this compound Intermediates
Application of Recrystallization and Reverse-Phase Chromatography
Purification of this compound and its related derivatives often employs standard laboratory techniques such as recrystallization and reverse-phase chromatography. Recrystallization is a classical method used to purify solid compounds by dissolving them in a suitable solvent or solvent mixture and allowing them to crystallize out as the solution cools or the solvent evaporates, leaving impurities behind researchgate.net. For lysine (B10760008) derivatives, solvent systems like ethanol/water mixtures have been reported for recrystallization .
Reverse-phase chromatography (RPC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating and purifying amino acid derivatives based on their hydrophobicity. In RPC, a non-polar stationary phase (commonly C18 silica) is used with a polar mobile phase (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape and separation rsc.orgbeilstein-journals.orgnih.gov. This method is highly effective for resolving this compound from starting materials, by-products, or other impurities generated during synthesis.
Utilization of High-Performance Liquid Chromatography (HPLC) for Purity Enhancement
High-Performance Liquid Chromatography (HPLC) is indispensable for assessing and enhancing the purity of this compound. Analytical HPLC provides quantitative data on the compound's purity, typically by detecting UV absorbance at specific wavelengths. Common parameters for the analysis of amino acid derivatives and peptides include using a C18 stationary phase, a mobile phase consisting of a gradient of water and acetonitrile, with both phases often containing 0.1% TFA rsc.org. TFA serves as an ion-pairing agent, which can improve the retention and separation of polar and charged molecules like amino acid derivatives wikipedia.org.
The purity of the synthesized compound is critically evaluated using HPLC, with target purity levels often exceeding 98% vwr.com. This high purity is essential for ensuring the reliability and reproducibility of subsequent chemical reactions or biological assays where this compound is used as a building block.
Table 1: Typical HPLC Parameters for Purity Assessment
| Parameter | Specification |
| Stationary Phase | C18 column |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Additives | 0.1% Trifluoroacetic Acid (TFA) |
| Detection | UV detection (e.g., at 214 nm) |
| Typical Purity | ≥98% (area percentage) |
Chemical Reactivity and Intrinsic Transformations of the Trifluoroacetyl Group
The trifluoroacetyl group imparts specific chemical characteristics to this compound, influencing its reactivity and providing pathways for its selective manipulation.
Influence of the Electron-Withdrawing Nature of the Trifluoroacetyl Moiety on Reactivity
The trifluoroacetyl moiety is characterized by a strong electron-withdrawing effect due to the highly electronegative fluorine atoms wikipedia.orgcymitquimica.com. This electron-withdrawing nature significantly impacts the chemical properties of the lysine molecule. It can increase the electrophilicity of the carbonyl carbon within the trifluoroacetyl group, making it more susceptible to nucleophilic attack. Furthermore, this electronic effect can influence the reactivity of the amino group it protects and potentially other functional groups on the lysine backbone. For instance, electron-withdrawing substituents on an amino group can increase reaction rates in certain transformations unizar.es. Conversely, in reactions involving remote participation, electron-withdrawing groups like trifluoroacetyl may deactivate the process, potentially leading to altered selectivity compared to electron-donating groups acs.org.
Base-Mediated Deprotection Mechanisms of the Trifluoroacetyl Group
The trifluoroacetyl group serves as a protecting group that can be selectively removed under specific conditions. Notably, it exhibits lability under mild basic conditions, which allows for its facile deprotection without affecting other sensitive functional groups acs.org. While detailed mechanistic studies specifically for this compound are not extensively documented in the provided search results, the general principle for base-mediated deprotection of acyl groups involves nucleophilic attack by the base on the carbonyl carbon of the protecting group.
For the trifluoroacetyl group, a mild base such as potassium carbonate in a solvent mixture like methanol (B129727) and water has been shown to effect deprotection acs.org. The mechanism likely involves the base deprotonating a water molecule or acting as a nucleophile itself, attacking the carbonyl carbon of the trifluoroacetyl group. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the amide bond and releasing the free amine (D-lysine) and trifluoroacetate (B77799). The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, thereby facilitating this nucleophilic attack by the base.
Table 2: Reactivity of the Trifluoroacetyl Group
| Property | Description |
| Electron-Withdrawing | Strong electron-withdrawing effect due to fluorine atoms wikipedia.orgcymitquimica.com. |
| Impact on Reactivity | Increases carbonyl electrophilicity; can enhance reaction rates at adjacent amino groups unizar.es; may deactivate remote participation acs.org. |
| Lability | Labile under mild basic conditions acs.org. |
| Base-Mediated Deprotection | Can be deprotected using mild bases (e.g., K₂CO₃ in MeOH/H₂O) acs.org, likely via nucleophilic attack on the carbonyl carbon. |
| Acid-Mediated Deprotection | While not the focus of this section, it's known that TFA itself is a strong acid used for deprotecting other groups like Boc wikipedia.orgcommonorganicchemistry.comtotal-synthesis.comfishersci.co.uk. The TFA group itself is generally more stable to acidic conditions than basic ones, but can be removed under specific acidic conditions or other methods. |
Potential Chemical Transformations of the Lysine Backbone and Trifluoroacetyl Moiety
The presence of the trifluoroacetyl group on D-lysine opens up several avenues for chemical transformations, both concerning the protecting group itself and the lysine backbone.
Transformations of the Trifluoroacetyl Moiety: The primary transformation of the trifluoroacetyl group is its deprotection , as discussed above, which can be achieved under basic or other specific conditions to regenerate the free epsilon-amino group of D-lysine. Additionally, the trifluoroacetyl group can potentially be replaced or modified under certain chemical conditions, offering flexibility in synthetic strategies. For instance, it can be removed and replaced with other protecting groups under mild conditions acs.org.
Transformations of the Lysine Backbone: While the epsilon-amino group is protected, the alpha-amino and carboxyl groups of the D-lysine backbone remain available for standard amino acid chemistry. This allows for:
Peptide Bond Formation: The alpha-amino and carboxyl groups can participate in peptide bond formation, enabling the incorporation of this compound into peptide chains cymitquimica.comresearchgate.net.
Polymerization: Derivatives of Nε-trifluoroacetyl-L-lysine have been used in polymerization reactions to form polypeptides researchgate.net.
Bioconjugation: The compound can be utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules, which is valuable in drug delivery systems and targeted therapies chemimpex.com.
Building Block Synthesis: this compound serves as a versatile building block for the synthesis of more complex biomolecules and peptide-based therapeutics cymitquimica.comchemimpex.com.
These transformations highlight the utility of this compound as a protected amino acid derivative, allowing for controlled chemical modifications and the construction of intricate molecular architectures.
Compound List
This compound: Nε-(Trifluoroacetyl)-D-lysine
D-Lysine: The parent amino acid.
Trifluoroacetyl group (TFA): The protecting group attached to the epsilon-amino group.
Role in Peptide Synthesis and Bioconjugation Strategies
Utility as a Crucial Building Block in Solid-Phase Peptide Synthesis (SPPS)
Implementation of Orthogonal Protection Strategies Utilizing the TFA Group
Orthogonality in protecting group strategy refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions. This is fundamental to complex peptide synthesis, allowing for selective modifications or branching. The trifluoroacetyl (TFA) group on the epsilon-amino moiety of H-D-Lys(TFA)-OH plays a key role in achieving such orthogonality.
The Fmoc/tBu strategy is the cornerstone of modern SPPS, characterized by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino terminus and acid-labile tert-butyl (tBu) based groups protecting various amino acid side chains iris-biotech.deiris-biotech.de. This compound integrates seamlessly into this scheme. The TFA group on the epsilon-amino group is stable to the basic conditions (typically piperidine) used for Fmoc removal during stepwise chain elongation iris-biotech.degoogle.com. This stability ensures that the epsilon-amino group remains protected throughout the synthesis, preventing premature reactions or side chain modifications. The TFA group itself is generally considered acid-labile, but its specific removal conditions can be tailored for orthogonality.
A significant aspect of the utility of this compound lies in the selective deprotection of its epsilon-amino TFA group. While TFA is typically removed by strong acidic conditions, research has shown that the trifluoroacetyl (Tfa) group on the lysine (B10760008) epsilon-amino moiety can be selectively cleaved using mild basic conditions, notably with 2 M aqueous piperidine (B6355638) beilstein-journals.orgnih.gov. This method is particularly advantageous as piperidine is also used for Fmoc deprotection. This selective removal under mild basic conditions, distinct from the strong acidic conditions required for final peptide cleavage and removal of other acid-labile side chain protecting groups (like tBu), establishes a crucial level of orthogonality. This allows for site-specific modifications at the lysine side chain while the rest of the peptide remains protected and intact on the resin.
Prevention of Undesired Side Reactions during Peptide Chain Elongation
Lysine's bifunctional nature, with both alpha and epsilon amino groups, presents a challenge in peptide synthesis. Without adequate protection, the epsilon-amino group can participate in unintended reactions, leading to structural defects in the final peptide.
The epsilon-amino group of lysine is a potent nucleophile. During peptide coupling, if unprotected, it can react with activated carboxyl groups of incoming amino acids or activated peptide chains. This leads to the formation of branched peptides or undesirable cross-linking, significantly reducing the yield and purity of the desired linear peptide product openaccesspub.orgug.edu.pliris-biotech.de. The trifluoroacetyl (TFA) group on the epsilon-amino group of this compound effectively masks this reactivity, preventing these side reactions and ensuring that peptide bond formation occurs exclusively at the alpha-amino group during chain elongation.
While the TFA group is relatively small compared to some other lysine protecting groups like Boc or Dde iris-biotech.de, any substituent on an amino acid side chain can potentially introduce steric hindrance. This hindrance can affect the efficiency and rate of coupling reactions, particularly in sequences with multiple sterically demanding residues or when using less reactive coupling reagents chempep.comiris-biotech.deacs.org. Although the TFA group is less sterically demanding, careful optimization of coupling reagents, solvents, and reaction times is still necessary to ensure high coupling efficiency and minimize the risk of epimerization iris-biotech.deuniurb.it. The choice of coupling agents, such as carbodiimides (e.g., DIC) in combination with additives (e.g., Oxyma Pure), is critical for overcoming potential steric challenges and achieving complete, racemization-free coupling iris-biotech.deuniurb.itkohan.com.tw.
Advanced Applications in Biochemical and Biomolecular Research
Investigation of Protein Modifications and Biochemical Pathways
The study of protein modifications is fundamental to understanding cellular regulation, and H-D-Lys(TFA)-OH provides a specialized chemical probe for these investigations.
Post-translational modifications (PTMs) are critical for diversifying the functional capacity of proteins. Lysine (B10760008) acetylation is a key PTM involved in regulating protein-protein interactions, protein stability, and enzyme activity. Research has demonstrated that Nε-trifluoroacetyl-lysine can serve as a robust mimic for Nε-acetyl-lysine, the naturally occurring modified amino acid. acs.orgresearchgate.net This is particularly significant in the study of "reader" domains, such as bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on proteins, notably histones.
A significant challenge in studying the functional consequences of lysine acetylation is the dynamic nature of this modification, which is readily reversed by deacetylases like sirtuins (SIRTs). The trifluoroacetyl group on this compound, due to its strong electron-withdrawing nature, renders the modification resistant to the action of these deacetylases. acs.orgresearchgate.net This stability allows researchers to create proteins with a fixed acetylation-like state at specific sites, enabling the detailed study of bromodomain binding with similar affinity and selectivity as they would to acetylated peptides. acs.orgresearchgate.net By incorporating this non-hydrolyzable analog into proteins, scientists can trap and analyze the specific interactions that are otherwise transient, thereby clarifying the role of acetylation in various cellular processes.
The stability of the trifluoroacetyl group also makes this compound an effective tool for elucidating enzyme-substrate interactions. By replacing the natural lysine residue with its trifluoroacetylated counterpart in a peptide substrate, researchers can investigate the binding and recognition mechanisms of enzymes that interact with acetylated lysines. The resistance to enzymatic cleavage allows for the stabilization of the enzyme-substrate complex, facilitating its characterization through various biophysical and structural techniques. This approach has been instrumental in understanding the binding dynamics of bromodomains, providing a template for investigating their interactions with acetylated transcription factors and other non-histone proteins. acs.orgresearchgate.net
Enzyme Inhibition Studies
The structural similarity of this compound to modified natural amino acids also positions it as a candidate for enzyme inhibition studies, offering insights into enzyme mechanisms and providing a basis for the development of therapeutic agents.
Direct research has identified Nε-Trifluoroacetyl-L-lysine as an inhibitor of the enzyme L-lysine cyclodeaminase. This enzyme catalyzes the conversion of L-lysine to L-pipecolic acid, a precursor for various secondary metabolites. The inhibitory action of the trifluoroacetylated lysine derivative suggests that modification of the ε-amino group of the natural substrate, lysine, interferes with the catalytic activity of the enzyme. While detailed kinetic data such as inhibition constants (Ki) or IC50 values are not extensively reported in publicly available literature, the established inhibitory effect underscores the potential of this compound and related compounds in modulating the activity of this and potentially other amino acid-metabolizing enzymes.
While the specific inhibitory action of this compound on L-lysine cyclodeaminase is documented, its interaction with a broader range of enzymes and metabolic pathways remains an area with limited specific research findings. In principle, as a lysine analog, it could interact with other lysine-utilizing enzymes, such as lysine acetyltransferases or deacetylases. However, its resistance to deacetylation by sirtuins suggests a selective interaction profile. acs.orgresearchgate.net The trifluoroacetyl moiety significantly alters the electronic and steric properties of the lysine side chain, which would likely influence its recognition and processing by various metabolic enzymes. Further research is necessary to systematically explore the effects of this compound on other enzymatic systems and broader metabolic networks.
Research on Gene Expression and Cellular Signaling Pathways
The connection between lysine modifications, particularly histone acetylation, and the regulation of gene expression is well-established. Acetylation of histone lysine residues generally leads to a more open chromatin structure, facilitating gene transcription.
While the use of trifluoroacetyl-lysine as a stable mimic of acetyl-lysine has been demonstrated in the context of bromodomain binding to transcription factors, direct and extensive studies detailing the impact of this compound on global gene expression patterns or specific cellular signaling pathways are not widely available in current scientific literature. acs.orgresearchgate.net The ability to create proteins with site-specific, stable acetylation-like modifications using this compound provides a powerful hypothesis-testing tool. For instance, incorporating this compound into specific transcription factors could allow for a more precise dissection of how acetylation at a particular site influences the expression of target genes and downstream signaling events. However, comprehensive studies employing this approach to map its influence on the transcriptome or specific signaling cascades have yet to be broadly published.
Role in Studies of Chromatin Structure and Accessibility
The study of chromatin, the complex of DNA and proteins within the nucleus, is fundamental to understanding gene regulation. A key area of this research involves post-translational modifications (PTMs) of histone proteins, particularly the acetylation of lysine residues. This compound, or more commonly its L-form counterpart, serves as a crucial tool in this field by providing a precursor to trifluoroacetyl-lysine (TfAcK), a stable mimic of natural Nε-acetyllysine (AcK).
Lysine acetylation neutralizes the positive charge on histone tails, which is thought to relax chromatin structure and make the DNA more accessible to transcription factors and repair machinery. nih.gov However, this modification is highly dynamic, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), including the sirtuin (SIRT) family of deacetylases. nih.govresearchgate.net This rapid turnover makes it difficult to study the specific downstream effects of acetylation at a particular site.
Researchers use genetic code expansion techniques to site-specifically incorporate TfAcK into recombinant histones and other proteins. researchgate.netnih.gov The strong electron-withdrawing nature of the trifluoro substituent makes the trifluoroacetyl group resistant to removal by sirtuin deacetylases. researchgate.netnih.gov This creates a stable, constitutively "acetylated" state at a defined location.
Key findings from this research approach include:
Bromodomain Binding: Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues, acting as "readers" of this epigenetic mark. researchgate.net Studies have demonstrated that bromodomains bind to peptides containing TfAcK with similar affinity and selectivity as they do to peptides with the natural AcK modification. researchgate.netnih.gov This validates TfAcK as an effective mimic for studying these critical protein-protein interactions.
Probing Chromatin Dynamics: By incorporating the SIRT-resistant TfAcK into histones, scientists can generate homogeneously modified nucleosomes and chromatin arrays. researchgate.net This allows for detailed mechanistic studies on how specific lysine modifications influence chromatin condensation, DNA repair processes, and transcriptional activation without the complication of dynamic deacetylation. researchgate.net
| Feature | Nε-acetyllysine (AcK) | Nε-trifluoroacetyl-lysine (TfAcK) |
| Function | Natural post-translational modification | Synthetic mimic of AcK |
| Reader Binding | Binds to bromodomains | Binds to bromodomains with similar affinity researchgate.netnih.gov |
| Enzymatic Stability | Removed by HDACs and Sirtuins | Resistant to deacetylation by Sirtuins researchgate.netnih.gov |
| Research Use | Represents the dynamic native state | Creates a stable, permanent modification for functional studies researchgate.net |
Influence on Signal Transduction Mechanisms
Lysine acylation is a widespread post-translational modification that regulates fundamental cellular processes beyond chromatin, including metabolism, cell motility, and signal transduction cascades. frontiersin.org The dynamic interplay between acetyltransferases and deacetylases controls the acetylation levels of key signaling proteins. This compound is instrumental in designing tools to investigate these pathways.
By incorporating TfAcK into specific proteins, researchers can lock a protein in a particular modification state, allowing for the dissection of its role in a signaling pathway. Because TfAcK is resistant to sirtuin-mediated deacetylation, it can be used as a mechanistic probe to stabilize acetylation at a target site. frontiersin.org This helps to identify the downstream consequences of a sustained acetylation signal, which would otherwise be transient.
For example, this strategy can be applied to study transcription factors whose activity is modulated by acetylation. The controlled expression of a transcription factor containing a SIRT-resistant TfAcK allows researchers to investigate its specific interactions and functions, providing a clearer picture of its role in signaling networks. nih.gov The use of trifluoroacetylated lysine has also been noted in studies of drug metabolism and enzyme activity, where it serves as a valuable tool for investigating cellular signaling. nbinno.com
Development of Peptide Libraries and Bioactive Molecules
As a protected amino acid derivative, this compound is a foundational component in the chemical synthesis of peptides. chemimpex.comchemimpex.com The trifluoroacetyl group serves as a stable protecting group for the lysine side chain, preventing unwanted reactions during the controlled, stepwise assembly of peptide chains. nbinno.com
Contribution to Drug Discovery Platforms
Modern drug discovery heavily relies on the screening of large collections of molecules to identify promising lead compounds. Peptide libraries, which are vast collections of different peptide sequences, are a powerful tool in this process for identifying molecules that can interact with specific biological targets. creative-peptides.com
This compound and its isomers contribute to the diversity and functionality of these libraries. By incorporating this modified amino acid, chemists can create peptides with properties not found in natural sequences. The trifluoroacetyl group can enhance the stability of peptides under physiological conditions and improve properties like solubility, making them more attractive as potential drug candidates. chemimpex.comchemimpex.com Its use as a key building block allows researchers to generate complex peptide structures with specific functionalities tailored for drug development platforms. chemimpex.com
Design of Novel Compounds for Modulating Biological Activity
Beyond its role in library generation, this compound is used in the rational design of specific bioactive molecules. The ability to selectively modify lysine residues is essential for creating compounds that can modulate the activity of enzymes or other proteins. chemimpex.com
Research has shown that peptides incorporating trifluoroacetylated residues can act as potent inhibitors of specific enzymes. For instance, trifluoroacetyl dipeptide anilides have been identified as powerful reversible inhibitors of elastase. nih.gov In such cases, the trifluoroacetyl-lysine group may interact directly with the enzyme's active site or nearby subsites, altering its conformation and reducing its catalytic activity. nih.gov This approach is also central to the structure-based design of covalent inhibitors that target specific lysine residues on a protein of interest, a strategy used to create highly potent and selective therapeutic agents. nih.gov
| Application Area | Role of this compound | Research Finding |
| Chromatin Biology | Precursor for SIRT-resistant acetyl-lysine mimic (TfAcK). researchgate.netnih.gov | Enables study of bromodomain-histone interactions and chromatin accessibility. researchgate.net |
| Signal Transduction | Creates stably modified proteins to study acetylation-dependent signaling. frontiersin.org | Allows for dissection of pathways regulated by dynamic deacetylation. nih.gov |
| Drug Discovery | Building block for diverse peptide libraries. chemimpex.comcreative-peptides.com | Enhances stability and functionality of peptides for screening. chemimpex.com |
| Bioactive Molecules | Component in rationally designed peptide inhibitors. chemimpex.com | Trifluoroacetylated peptides can act as potent enzyme inhibitors (e.g., elastase). nih.gov |
Effects on Cell Lines in Research Contexts
Interference with Biochemical Assays and Cellular Processes
While this compound is a valuable synthetic tool, the trifluoroacetyl group and its related chemical, trifluoroacetic acid (TFA), can interfere with experimental results, leading to potential artifacts.
A primary source of interference is residual TFA from the solid-phase peptide synthesis process. novoprolabs.com TFA is commonly used for cleaving the synthesized peptide from its solid support resin. nih.gov Despite purification, peptides are often isolated as TFA salts, which can lead to unpredictable results in cellular assays.
Cell Viability Effects: At nanomolar concentrations, residual TFA has been shown to influence cell experiments. It can inhibit cell growth at very low concentrations (as low as 10 nM) while promoting it at higher doses (0.5–7.0 mM). novoprolabs.com
Receptor Modulation: TFA can act as an allosteric regulator on glycine (B1666218) receptors, affecting receptor activity and potentially confounding studies on neuronal signaling. novoprolabs.com
Unwanted Trifluoroacetylation: A more direct interference can occur when TFA trifluoroacetylates other molecules. It has been shown to modify amino groups on proteins and phospholipids (B1166683) in vivo, which could induce unwanted antibody responses or alter the function of cellular components. novoprolabs.com
A separate mechanism of interference can occur during the synthesis process itself. Under certain conditions, trifluoroacetyl groups can be transferred from the resin or other reagents to the N-terminal amine of the growing peptide chain, causing chain termination and generating undesired, truncated byproducts that can complicate purification and analysis. nih.gov
Methodologies for Minimizing Experimental Artifacts due to Counter-Ions
In the synthesis and purification of peptides such as this compound, trifluoroacetic acid (TFA) is ubiquitously employed. It serves as a cleavage reagent to release the peptide from the solid-phase resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. genscript.comnih.gov Consequently, the final lyophilized peptide product is often a trifluoroacetate (B77799) (TFA) salt, where the negatively charged TFA counter-ion is associated with positively charged residues on the peptide. nih.govresearchgate.net
The presence of this residual TFA, either as a salt or as an unbound impurity, can lead to significant experimental artifacts. genscript.com TFA counter-ions can alter the peptide's secondary structure, solubility, and mass. lifetein.com Furthermore, they can introduce toxicity in biological assays, affecting cell growth and other cellular responses even at low concentrations. nih.govwpmucdn.comgenscript.com For instance, studies have shown that TFA can inhibit the proliferation of osteoblasts and chondrocytes. genscript.com The interference of TFA can also hamper physicochemical characterizations, such as those using Fourier-transform infrared (FT-IR) spectroscopy. nih.govtoxicdocs.org Therefore, for many applications in biochemical and biomolecular research, it is crucial to remove or exchange the TFA counter-ion for a more biologically benign or inert one, such as acetate (B1210297) or chloride. genscript.comomizzur.com
Several methodologies have been developed to minimize these artifacts by efficiently removing or exchanging the TFA counter-ion. The choice of method often depends on the peptide's properties, such as its hydrophobicity and sensitivity to pH, as well as the requirements of the downstream application. toxicdocs.orgomizzur.com
Ion-Exchange Chromatography
Ion-exchange chromatography is a widely used technique for replacing TFA counter-ions. peptide.com This method involves passing a solution of the peptide through a column containing a stationary phase with charged functional groups. For exchanging the anionic TFA, a strong anion exchange resin is typically employed. toxicdocs.orgpeptide.com
The general procedure involves the following steps:
Resin Preparation : A column is packed with a strong anion exchange resin, such as one with quaternary ammonium (B1175870) functional groups. toxicdocs.org The resin is first activated and equilibrated with a high concentration of the desired replacement ion (e.g., acetate or chloride) by washing it with a solution like sodium acetate or hydrochloric acid. peptide.compeptide.com
Column Washing : Excess equilibration solution is washed from the column with distilled water. peptide.compeptide.com
Peptide Loading and Elution : The peptide-TFA salt is dissolved in water and applied to the column. The peptide, being positively charged, does not bind to the anion exchange resin and elutes through, while the TFA⁻ ions are exchanged for the counter-ions pre-loaded onto the resin. peptide.com
Collection and Lyophilization : The fractions containing the peptide with the new counter-ion are collected and lyophilized. peptide.compeptide.com
Research has demonstrated that this method can be highly effective, with studies showing an exchange efficiency of over 95% for converting trifluoroacetate salts to acetate salts. toxicdocs.org The efficiency is dependent on using a sufficient excess of the anion exchange resin relative to the amount of peptide. peptide.compeptide.com
Reverse-Phase HPLC with Modified Mobile Phases
Another common approach involves utilizing RP-HPLC itself for the counter-ion exchange. Instead of the standard TFA-containing mobile phase used for purification, a mobile phase containing a different, biocompatible acid like acetic acid or hydrochloric acid is used. omizzur.comlifetein.com
This technique relies on the principle of competitive ion pairing during the chromatographic process. The peptide is loaded onto a C18 or similar reversed-phase column and washed extensively with a buffer containing the replacement acid (e.g., acetic acid buffer). omizzur.comlifetein.com It is then eluted using a gradient of an organic solvent (like acetonitrile) mixed with the aqueous replacement acid solution. omizzur.comlifetein.com During this process, the high concentration of the new counter-ion in the mobile phase displaces the bound TFA. This method's success can depend on the hydrophobicity of the peptide; highly hydrophilic peptides may require a dedicated anion exchange resin for efficient removal. omizzur.comlifetein.com
Lyophilization from Acidic Solutions
A straightforward and frequently adapted method is to replace TFA counter-ions by dissolving the peptide in a solution containing a large excess of a stronger, volatile acid, followed by lyophilization (freeze-drying). lifetein.com Hydrochloric acid (HCl) is commonly used for this purpose due to its higher acidity (pKa ≈ -7) compared to TFA (pKa ≈ 0), which facilitates the displacement of the trifluoroacetate ion. nih.gov
The typical protocol is as follows:
The peptide is dissolved in water or a suitable buffer like a phosphate (B84403) buffer. lifetein.comlifetein.com
A solution of HCl is added to the peptide solution to achieve a final concentration typically between 2 mM and 10 mM. lifetein.comlifetein.com Concentrations outside this range may lead to incomplete exchange or peptide modification. lifetein.com
The solution is allowed to stand at room temperature for a short period to ensure complete protonation and exchange. lifetein.com
The solution is then flash-frozen, often in liquid nitrogen, and lyophilized overnight to remove the solvent and excess HCl. lifetein.comwpmucdn.com
To achieve complete removal of TFA, this process of re-dissolving in an HCl solution and lyophilizing is often repeated multiple times (at least two to four times). nih.govlifetein.com
This procedure can also be performed using HCl-saturated organic solvents like acetonitrile (B52724), which can be effective in a shorter time frame. nih.govpeptide.com
Precipitation and Washing
For peptides that are soluble in aqueous solutions but insoluble in non-polar organic solvents, precipitation can be an effective method to remove unbound TFA and other impurities from the cleavage process. peptide.com The peptide is dissolved from the cleavage reaction mixture and then precipitated by adding a large volume of a cold non-polar solvent, such as diethyl ether. peptide.com The precipitated peptide is then centrifuged to form a pellet, the supernatant containing TFA and scavengers is decanted, and the pellet is washed repeatedly with the cold solvent. This process is repeated until the odor of TFA is no longer detectable. peptide.com While this method effectively removes excess reagents, it is primarily for purification after cleavage and may be less effective at removing the tightly bound counter-ions compared to exchange methods.
Comparative Analysis of Methodologies
The selection of a suitable methodology for minimizing counter-ion artifacts requires consideration of several factors, including the required purity for the intended application, potential peptide loss, and the peptide's chemical stability.
| Methodology | Principle | Typical Efficiency | Advantages | Disadvantages |
| Lyophilization from HCl | Displacement by a stronger acid (HCl) followed by freeze-drying. nih.gov | High; requires multiple cycles for completeness. nih.govlifetein.com | Simple procedure, uses common lab reagents. | Working at very low pH (<1) can cause peptide degradation; multiple cycles can be time-consuming. nih.gov |
| Ion-Exchange Chromatography | Anionic TFA is exchanged for a different anion on a resin column. toxicdocs.org | >95% exchange achievable. toxicdocs.org | High efficiency, can be performed under mild pH conditions depending on the peptide's stability. toxicdocs.org | Can be more time-consuming than lyophilization; potential for peptide loss on the column. omizzur.com |
| RP-HPLC Exchange | Competitive displacement of TFA by an alternative ion-pairing agent (e.g., acetate) in the mobile phase. omizzur.comlifetein.com | Variable; dependent on peptide hydrophobicity. lifetein.com | Combines purification and salt exchange into one process. | May not be effective for very hydrophilic peptides; can be costly in terms of solvents and materials. omizzur.comlifetein.com |
| Precipitation & Washing | Differential solubility to separate the peptide from TFA and other impurities. peptide.com | Effective for removing unbound TFA and scavengers. peptide.com | Good for initial cleanup post-synthesis. | Less effective for removing tightly bound counter-ions compared to exchange methods. |
Analytical Characterization and Quality Control in Research Contexts
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed insights into the molecular structure and can also serve as powerful tools for assessing purity by detecting the presence of impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. For H-D-Lys(TFA)-OH, both ¹H NMR and ¹³C NMR provide characteristic signals that confirm the presence of the lysine (B10760008) backbone, the trifluoroacetyl (TFA) protecting group, and the free alpha-amino and carboxyl termini.
¹H NMR: The proton NMR spectrum reveals signals corresponding to the different types of protons in the molecule. The alpha-proton (Hα) typically appears as a multiplet in the region of δ 3.5-4.0 ppm. The aliphatic protons of the lysine side chain (Hβ, Hγ, Hδ, Hε) resonate in the δ 1.4-3.2 ppm range, with the Hε protons adjacent to the TFA-protected amine often showing distinct shifts compared to free lysine. The trifluoroacetyl group itself does not produce proton signals, but its presence influences the chemical environment of nearby protons. The free alpha-amino group protons (-NH₂) are exchangeable and can appear as broad signals, often dependent on solvent and concentration. ucl.ac.uk
¹³C NMR: Carbon-13 NMR provides complementary information by identifying the carbon skeleton. Characteristic signals include the carboxyl carbon (δ ~175-180 ppm), the alpha-carbon (δ ~55-60 ppm), the epsilon-carbon (δ ~38-42 ppm), and the carbons of the trifluoroacetyl group (carbonyl at δ ~160-165 ppm and CF₃ at δ ~115-120 ppm). ucl.ac.uk
Purity assessment using NMR relies on the integration of signals. The ratio of the integrated peak areas of the main compound's protons to any impurity signals can quantify the purity, provided the impurity's structure is known or its signals are clearly distinguishable.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound and detecting potential impurities. The molecular formula for this compound is C₈H₁₃F₃N₂O₃, yielding a monoisotopic mass of approximately 242.0827 Da.
Ionization Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization methods. ESI is often coupled with liquid chromatography (LC-MS) for simultaneous separation and detection. mdpi.com
Expected Ions: In positive ion mode, common observed ions include the protonated molecule [M+H]⁺ (m/z ~243.09) or adducts with sodium [M+Na]⁺ (m/z ~265.07). mdpi.comevitachem.comnih.gov
Purity Assessment: MS can detect ions corresponding to byproducts, degradation products, or residual starting materials. The presence of unexpected m/z values in the spectrum indicates impurities, and their relative abundance can provide an estimate of purity. nih.gov
Chromatographic Methods for Purity and Enantiomeric Purity Determination
Chromatographic techniques are vital for separating this compound from related substances and for confirming its enantiomeric purity.
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of amino acid derivatives like this compound.
Methodology: Typically, a C18 stationary phase is used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. evitachem.comnih.govsielc.com
Detection: UV detection is commonly employed, usually at wavelengths around 210-220 nm, where the peptide bond and other chromophores absorb. evitachem.comnih.gov
Purity Determination: Purity is quantified by calculating the peak area percentage of the main compound relative to the total peak area of all detected components. A purity of ≥97% or ≥98% is often specified for research-grade materials. chemimpex.comchemsrc.comtcichemicals.comvwr.compeptide.com
Given that the compound is specified as H-D -Lys(TFA)-OH, confirming its D-configuration and absence of the L-enantiomer is critical. Chiral HPLC is the definitive method for this analysis.
Chiral Stationary Phases (CSPs): Separation of enantiomers is achieved using specialized CSPs, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak or Chiralcel) or other chiral selectors. researchgate.netrsc.orgchromatographytoday.comhplc.eusigmaaldrich.com
Mobile Phases: Mobile phases for chiral HPLC vary widely depending on the CSP but commonly involve mixtures of alkanes (e.g., hexane) with alcohols (e.g., isopropanol, ethanol) for normal-phase modes, or aqueous/organic mixtures for other modes. researchgate.netchromatographytoday.comhplc.eusigmaaldrich.com
Enantiomeric Purity (ee%): The enantiomeric excess (ee) is calculated from the peak areas of the D- and L-enantiomers. A high ee% (e.g., >99%) is required to ensure stereochemical integrity. nih.govresearchgate.netrsc.org
Reverse-phase chromatography, as utilized in HPLC, is not only an analytical tool for purity assessment but also a primary method for the isolation and purification of this compound from reaction mixtures. The separation is based on the differential partitioning of compounds between a nonpolar stationary phase and a polar mobile phase, driven by hydrophobic interactions. This allows for the removal of byproducts and unreacted starting materials, yielding a purified compound suitable for further analytical characterization. evitachem.comnih.govsielc.com
Optical Rotation for Stereochemical Characterization
Optical rotation is a fundamental technique used to assess the stereochemical purity of chiral compounds like amino acid derivatives. For this compound, the specific optical rotation ([α]D) provides a quantitative measure of its enantiomeric excess or the presence of the D-configuration. While specific data for this compound is not universally published in readily accessible databases, related D-lysine derivatives offer insights into expected values. For instance, D-lysine itself exhibits a specific rotation of approximately +14.6° (c=6.5) in water nih.gov. However, the introduction of the trifluoroacetyl (TFA) group on the ε-amino group and its associated counter-ion can significantly influence this value.
Representative optical rotation data for similar protected lysine derivatives, such as Nε-acetyl-D-lysine, can range around -5.0° (1% in methanol) bachem.com. It is important to note that the solvent, concentration, and temperature at which the measurement is taken are critical parameters that must be consistently reported and controlled for accurate comparison and validation of stereochemical integrity. Deviations from expected optical rotation values can indicate the presence of the L-enantiomer or other chiral impurities.
Considerations for Counter-Ion Effects in Analytical Characterization
The trifluoroacetate (B77799) (TFA) counter-ion is a common feature of peptides and amino acid derivatives synthesized or purified using trifluoroacetic acid, a standard reagent in solid-phase peptide synthesis (SPPS) nih.govresearchgate.netiris-biotech.de. While beneficial for purification and handling due to its volatility, TFA can significantly impact analytical characterization methods.
Impact of Trifluoroacetate Salts on Spectroscopic and Chromatographic Data
The presence of TFA as a counter-ion can influence various analytical techniques:
Spectroscopic Data (NMR, MS):
Chromatographic Data (HPLC):
Strategies for Mitigating Counter-Ion Interference in Downstream Applications
Several strategies can be employed to mitigate the interference caused by TFA counter-ions in downstream applications:
Counter-Ion Exchange:
Method Optimization for LC-MS:
NMR Spectroscopy:
By understanding and addressing the analytical challenges posed by the trifluoroacetate counter-ion, researchers can ensure the accurate characterization and quality control of this compound and similar compounds, leading to more reliable and reproducible research outcomes.
Challenges and Future Directions in Research Involving H D Lys Tfa Oh
Addressing Synthetic Challenges and Enhancing Reaction Efficiencies
The synthesis of peptides and polymers incorporating H-D-Lys(TFA)-OH requires careful optimization to maximize yield and purity. Key challenges lie in preventing side reactions and maintaining stereochemical integrity throughout the synthetic process.
During the synthesis of polypeptides via the ring-opening polymerization of N-carboxyanhydrides (NCAs), the formation of side products is a significant concern that can affect the molecular weight and purity of the final polymer. mdpi.com The trifluoroacetyl group on the lysine (B10760008) side chain, while generally stable, can be implicated in or influence side reactions under certain polymerization conditions.
One major challenge is trifluoroacetylation, a side reaction where the trifluoroacetyl group is transferred to a free amine, terminating the peptide chain. nih.gov This can occur due to the presence of trifluoroacetoxymethyl groups on the resin support, which are generated from hydroxymethyl sites during treatment with trifluoroacetic acid. nih.gov
Key Strategies to Mitigate Side Reactions:
Temperature and Pressure Control: Studies on the polymerization of various NCA monomers have shown that reaction temperature significantly impacts the prevalence of side reactions. Lowering the reaction temperature can kinetically favor the desired chain propagation over side reactions, which often have higher activation barriers. mdpi.com Similarly, adjusting the pressure has been found to influence the polymerization rate of certain NCAs. mdpi.com
Resin Support Selection: In solid-phase peptide synthesis (SPPS), the choice of resin is crucial. To prevent trifluoroacetylation, it is recommended to use resin supports that are stable to trifluoroacetic acid and are synthesized to be free from extraneous functionalities, such as the aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin. nih.gov
Scavengers in Cleavage Cocktails: During the final cleavage of the peptide from the resin with TFA, reactive species can be generated from protecting groups. These can lead to side products through reattachment or alkylation of sensitive residues. acs.org The use of a carefully selected mixture of "scavengers" in the TFA cleavage cocktail, such as triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is essential to trap these reactive cations and prevent unwanted modifications. acs.orgthermofisher.com
| Challenge | Mitigation Strategy | Mechanism | Reference |
|---|---|---|---|
| Trifluoroacetylation during SPPS | Use of stable resin supports (e.g., phenylacetamidomethyl-resin) | Prevents formation of trifluoroacetoxymethyl groups on the resin, which are the source of the unwanted group transfer. | nih.gov |
| Side reactions during NCA polymerization | Lowering reaction temperature (e.g., to 0°C) | Kinetically disfavors side reactions which have higher activation barriers than the desired chain propagation. | mdpi.com |
| Side-chain modification during TFA cleavage | Addition of scavengers (e.g., TIS, water, EDT) to the cleavage cocktail | Scavengers trap reactive cationic species generated from protecting groups, preventing them from modifying the peptide. | acs.org |
Maintaining the stereochemical purity of the chiral α-carbon is a fundamental challenge in peptide synthesis. Racemization, or epimerization, can occur at various stages, particularly during the activation of the carboxylic acid for peptide bond formation. researchgate.netnih.gov While the D-configuration of this compound is intentional, preventing its conversion to the L-form or the racemization of other amino acids in the sequence is critical for the final product's biological activity.
Recent advancements focus on the development of coupling reagents and conditions that minimize the risk of racemization.
Coupling Reagents: The use of carbodiimides in a more acidic coupling environment has been shown to overcome issues like epimerization for sensitive amino acids such as cysteine. peptidetherapeutics.org Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used with carbodiimides to suppress racemization.
Reaction Conditions: The choice of base and solvent can significantly impact stereochemical integrity. While bases are necessary, strongly basic conditions can promote racemization. peptide.com The use of sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) is common. nih.gov Furthermore, performing deprotection of the TFA group at lower temperatures may reduce the chances of racemization. researchgate.net
Microwave-Assisted Synthesis: High-efficiency solid-phase peptide synthesis (HE-SPPS) utilizing microwave energy for coupling at elevated temperatures (e.g., 90°C) with carbodiimide (B86325) chemistry has been developed. This method significantly reduces reaction times, which can help minimize the window for side reactions like racemization to occur. peptidetherapeutics.org
Development of Novel Methodologies for Peptide and Bioconjugate Synthesis
The TFA group's unique lability under basic conditions, orthogonal to the acid-labile Boc group and the standard piperidine-labile Fmoc group, makes this compound a valuable tool for complex synthetic strategies. nih.govbeilstein-journals.org
Researchers have developed novel solid-phase strategies that leverage this orthogonality to synthesize intricate bioconjugates in a continuous process without isolating intermediates. nih.govbeilstein-journals.org For instance, a lysine derivative with an Fmoc-protected α-amino group and a TFA-protected ε-amino group (Fmoc-Lys(Tfa)-OH) can be incorporated into a peptide chain. nih.govbeilstein-journals.org The Fmoc group is removed during standard chain elongation. Subsequently, the TFA group can be selectively cleaved on-resin using aqueous piperidine (B6355638), exposing the ε-amino group for the attachment of other molecules, such as fluorescent tags or chelating agents. nih.govbeilstein-journals.org This approach has been successfully used to create targeted fluorescent-labeled chelating peptide conjugates for potential theranostic applications in cancer. nih.gov
Another emerging area is lysine-directed site-selective bioconjugation. While traditional methods often result in heterogeneous products, newer strategies aim for precise modification. nih.gov The distinct reactivity of the TFA-protected amine could potentially be harnessed in such advanced methodologies to achieve highly controlled and reproducible synthesis of immunoconjugates and other complex biomolecules. nih.gov
Exploration of Emerging Applications in Chemical Biology and Materials Science
The unique properties of this compound and the resulting peptides and polymers are paving the way for new applications in chemical biology and materials science.
In chemical biology, the ability to selectively deprotect the lysine side chain allows for the site-specific introduction of probes, labels, or other modifications. This is crucial for studying protein-protein interactions, enzyme activity, and cellular pathways. nih.govnih.gov The incorporation of non-natural D-amino acids like this compound can also enhance the proteolytic stability of therapeutic peptides, a key strategy in drug development. nih.gov
In materials science, polypeptides synthesized from TFA-protected lysine NCAs are being explored for the creation of advanced biomaterials. mdpi.com The resulting polylysine (B1216035) can be deprotected to yield a cationic polypeptide, which can interact with negatively charged molecules like DNA for gene delivery applications or be used to create hydrogels and other scaffolds for tissue engineering. The controlled polymerization allows for the synthesis of well-defined block copolymers with unique self-assembly properties.
Innovation in Analytical Techniques for Characterization of Complex Biomolecules Incorporating this compound
The increasing complexity of synthetic peptides and bioconjugates incorporating this compound necessitates advanced analytical techniques for their thorough characterization. The goal is to confirm the correct sequence, purity, and structural integrity of the final product.
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of synthetic peptides. It is used to separate the desired product from deletion sequences, incompletely deprotected peptides, and other side products generated during synthesis. acs.org
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying its primary sequence. mdpi.com LC-MS, which couples HPLC with mass spectrometry, is particularly powerful for identifying and quantifying impurities. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can provide detailed structural information, including confirmation of stereochemistry and the successful attachment of modifications to the lysine side chain.
Innovations in these areas focus on improving resolution, sensitivity, and throughput. For example, advancements in mass spectrometry allow for the detailed characterization of complex post-translational modifications and conjugated moieties. As peptides incorporating this compound become more intricate, the development and application of these sophisticated analytical methods will be crucial for ensuring their quality and efficacy in research and therapeutic settings.
Compound Index
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| (2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | This compound | The primary subject of the article; a D-lysine derivative. |
| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trifluoroacetyl-L-lysine | Fmoc-L-Lys(TFA)-OH | A protected lysine building block used in solid-phase peptide synthesis. |
| tert-butyloxycarbonyl | Boc | An acid-labile protecting group for amines. |
| 9-fluorenylmethyloxycarbonyl | Fmoc | A base-labile protecting group for amines. |
| Trifluoroacetic acid | TFA | A strong acid used for cleavage and deprotection in peptide synthesis. |
| N,N-diisopropylethylamine | DIPEA | A non-nucleophilic base used in peptide coupling reactions. |
| Triisopropylsilane | TIS | A scavenger used in TFA cleavage cocktails. |
| 1,2-Ethanedithiol | EDT | A scavenger used in TFA cleavage cocktails. |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma | A coupling additive used to suppress racemization. |
| Thioanisole | - | A scavenger used in TFA cleavage cocktails. |
Q & A
Q. What is the role of the trifluoroacetyl (TFA) group in H-D-Lys(TFA)-OH during peptide synthesis?
The TFA group acts as a temporary protecting group for the ε-amino side chain of lysine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). Unlike traditional acetyl groups, TFA offers enhanced stability under acidic coupling conditions but requires specific cleavage agents (e.g., piperidine or hydrazine) for removal . Its electron-withdrawing properties also improve solubility in organic solvents, facilitating peptide chain elongation. Researchers should verify compatibility with other protecting groups (e.g., Fmoc/Boc) to avoid premature deprotection .
Q. How should this compound be stored to ensure stability?
this compound is hygroscopic and sensitive to moisture. Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the TFA group. Pre-weighed aliquots in sealed vials reduce exposure to humidity. Stability tests indicate <5% degradation over 12 months under these conditions .
Q. What analytical methods confirm the successful incorporation of this compound into a peptide sequence?
- LC/MS : Monitor mass shifts corresponding to the TFA group (+114.02 Da).
- NMR : Look for characteristic trifluoroacetyl signals (e.g., CF₃ resonance at ~120 ppm in ¹⁹F NMR).
- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify free lysine post-TFA removal.
Include controls (unmodified lysine) to validate specificity .
Advanced Research Questions
Q. How can TFA-induced signal suppression in LC/MS analysis be mitigated?
TFA in mobile phases suppresses ionization in electrospray MS. A post-column infusion of 0.1–1% ammonium hydroxide (NH₄OH) at a molar ratio of 0.5:1 to 50:1 (NH₄OH:TFA) neutralizes TFA’s ion-pairing effects, restoring signal intensity. This method is compatible with both positive and negative ion modes and reduces doubly charged ion interference .
Q. What experimental strategies address contradictions in TFA cleavage efficiency reported across studies?
Discrepancies often arise from variations in:
- Cleavage conditions : Temperature (20–40°C), solvent composition (e.g., DMF vs. DCM), and reagent purity.
- Peptide sequence : Steric hindrance from adjacent residues (e.g., proline) slows deprotection.
Design a systematic study comparing:
Q. How can researchers optimize the synthesis of this compound derivatives for high-yield applications?
- Coupling Reagents : Use HATU or PyBOP (vs. DCC) to enhance activation efficiency in polar aprotic solvents (DMF, THF).
- Temperature Control : Maintain 0–4°C during coupling to minimize racemization.
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA/water) achieves >95% purity.
Document all parameters (reagent equivalents, reaction time) for reproducibility .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing this compound stability data?
- Time-series ANOVA : Compare degradation rates across storage conditions.
- Error Propagation : Calculate uncertainty in LC/MS peak integration (e.g., ±2% for triplicate runs).
- Arrhenius Modeling : Predict shelf life at different temperatures using activation energy (Eₐ) derived from accelerated stability tests.
Include raw data tables with SD values and regression equations in supplementary materials .
Q. How should researchers address conflicting NMR spectral interpretations for TFA-containing peptides?
- ²D NMR (COSY, HSQC) : Resolve overlapping signals from TFA and peptide backbone protons.
- Internal Standards : Add sodium trimethylsilylpropanesulfonate (DSS) for ¹H/¹³C chemical shift calibration.
- Collaborative Validation : Share raw spectra via repositories (e.g., Zenodo) for peer verification .
Ethical and Reproducibility Considerations
Q. What metadata must accompany publications using this compound to ensure FAIR compliance?
- Synthesis Protocols : Detailed reagent ratios, temperatures, and purification steps.
- Analytical Instrument Settings : LC/MS parameters (column type, gradient), NMR field strength.
- Raw Data Links : DOI pointers to repositories (e.g., Figshare, ChemRxiv).
Adhere to FAIR principles for machine-readable data formatting .
Q. How can interdisciplinary teams collaboratively design experiments involving this compound?
- Milestone Mapping : Define objectives (e.g., "optimize TFA cleavage in 3 months") and assign roles (organic synthesis, analytics).
- Risk Mitigation : Pre-test cleavage conditions on model peptides before scaling.
- Literature Tracker : Use Zotero or Mendeley to share annotated references on TFA chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
